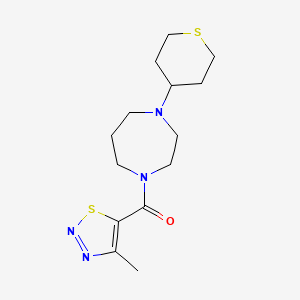

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring. The diazepane core is substituted at position 1 with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and at position 4 with a thian-4-yl (tetrahydrothiopyran-4-yl) moiety. The thiadiazole ring contributes to electron-deficient aromaticity, while the thian group introduces steric bulk and sulfur-based hydrophobicity.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS2/c1-11-13(21-16-15-11)14(19)18-6-2-5-17(7-8-18)12-3-9-20-10-4-12/h12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQWGPYNIPHYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Biological Activities

Compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : 1,3,4-thiadiazoles have shown significant efficacy against various pathogens. For instance, derivatives have been reported to inhibit Staphylococcus epidermidis and other bacteria effectively .

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. The presence of the thiadiazole ring enhances their interaction with cellular targets involved in cancer progression .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of these compounds through modulation of inflammatory mediators .

- Anticonvulsant Activity : Certain derivatives have been synthesized and tested for anticonvulsant properties using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some compounds demonstrated significant protective effects at low dosages .

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : Compounds with thiadiazole rings often act as agonists or antagonists at various receptors. For example, they can modulate voltage-gated sodium channels and other ion channels critical for neuronal excitability .

- Enzyme Inhibition : Thiadiazole derivatives can inhibit key enzymes involved in disease pathways. For instance, they have been shown to inhibit CDK9-mediated transcription processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated an EC50 value lower than that of standard antibiotics, indicating potent antimicrobial activity .

Case Study 2: Anticonvulsant Activity

In a study assessing anticonvulsant properties using the MES model, several derivatives were tested. One derivative showed significant activity at a dosage of 30 mg/kg compared to controls. The structure–activity relationship highlighted that specific substitutions on the thiadiazole ring enhanced efficacy .

Data Tables

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing thiadiazole and diazepane structures exhibit a range of pharmacological activities:

1. Anticancer Activity

Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation. The mechanisms include:

- Inhibition of DNA and RNA synthesis.

- Interaction with key kinases involved in tumorigenesis.

- Induction of apoptosis through the activation of caspases .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic pathways.

3. Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Synthesis Methodologies

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step reactions:

- Formation of Thiadiazole Derivative : Utilizing starting materials such as 4-methylthiosemicarbazide and appropriate carbonyl compounds.

- Cyclization to Diazepane : Employing cyclization techniques under acidic or basic conditions to form the diazepane ring.

- Functionalization : Further modifications to enhance solubility and biological activity.

Case Studies

Several studies have investigated the applications of this compound in drug development:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on human lung cancer cell lines (A549) and hepatocellular carcinoma (HepG2). Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A549 | 15 | Higher efficacy |

| HepG2 | 12 | Comparable efficacy |

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains showed that the compound exhibits potent antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 8 |

| P. aeruginosa | 12 |

These results suggest that the compound's structural features contribute significantly to its biological effectiveness.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Group

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes nucleophilic acyl substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the thiadiazole ring, which activates the adjacent carbonyl toward nucleophiles.

Key Reactions

-

Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to form the corresponding carboxylic acid derivative.

Example:Conditions: Reflux in THF/water (1:1) for 6–8 hours.

-

Amide Formation : Reacts with amines (e.g., methylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base to yield substituted amides.

Electrophilic Substitution on the Thiadiazole Ring

The thiadiazole ring participates in electrophilic substitutions, primarily at the 4-methyl position.

Observed Reactions

-

Halogenation : Bromination with Br₂ in acetic acid introduces bromine at the methyl group, forming 4-(bromomethyl)-1,2,3-thiadiazole derivatives .

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro-substituted products, though yields are moderate (40–50%) due to competing ring decomposition.

Diazepane Ring Functionalization

The 1,4-diazepane ring undergoes alkylation and acylation at the secondary amine site.

Example Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated diazepane | 75% |

| Acylation | Acetyl chloride, TEA, DCM | N-Acetyl diazepane | 65% |

Thian Moiety Reactivity

The thian (tetrahydrothiopyran) group participates in oxidation and ring-opening reactions:

-

Oxidation : Treatment with H₂O₂/CH₃COOH produces sulfoxide derivatives.

-

Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the thian ring to form alkanethiol intermediates.

Catalytic Hydrogenation

The compound undergoes partial hydrogenation under H₂/Pd-C, selectively reducing the thiadiazole ring to a dihydrothiadiazole structure while preserving the diazepane and thian moieties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Diazepane Derivatives with Aryl/Thiacyclic Substituents

a. 1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane

- Structure : The 1,4-diazepane ring is substituted with a 3-chlorophenyl-pyrazole group.

- Pharmacology : Exhibits high selectivity and binding affinity for serotonin 5-HT7 receptors (Ki = 12 nM), outperforming other 5-HT receptor subtypes (Table 1) .

- Key Difference : Lacks the thiadiazole-carbonyl group but shares the diazepane scaffold, emphasizing the role of aryl substituents in receptor targeting.

b. 4-(Thian-4-yl)-1,4-Diazepane Derivatives

- Example: Derivatives like 2-chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (from a 2012 patent) .

- Structure: Combines a diazepane ring with a thienopyrimidine core and sulfonyl group.

- Application : Acts as a kinase inhibitor, highlighting the versatility of diazepane-thiacyclic hybrids in drug design.

c. 1-((1H-Imidazol-5-yl)methyl)-3-Benzyl-4-(Thiophen-2-ylsulfonyl)-1,4-Benzodiazepine

Thiadiazole-Containing Compounds

a. 1,3,4-Thiadiazole Derivatives

- Synthesis: Prepared via reactions of hydrazinecarbothioamides with hydrazonoyl chlorides, yielding compounds with antimicrobial activity (e.g., MIC = 8 µg/mL against C. albicans) .

- Structural Contrast : Unlike the target compound, these derivatives lack the diazepane ring but retain the thiadiazole moiety, underscoring its role in bioactivity.

b. DTCPB and DTCTB (Benzo[c][1,2,5]thiadiazole Derivatives)

- Structure: Incorporate electron-withdrawing cyano groups and diarylamine substituents .

- Application : Used in organic electronics, illustrating the thiadiazole ring’s utility in π-conjugated systems.

Comparative Analysis: Structural and Functional Insights

Table 1: Key Properties of 1-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-4-(Thian-4-yl)-1,4-Diazepane and Analogs

*Calculated based on structural formula.

Pharmacological and Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane?

The synthesis typically involves condensation reactions between thiadiazole carbonyl derivatives and diazepane intermediates. For example:

- Step 1 : Prepare the thiadiazole-5-carbonyl moiety via reactions analogous to 3-acetonyl-1,2,4-thiadiazole derivatization, where substituents influence product selectivity (e.g., 4-methylphenylhydrazine yields specific indole-thiadiazole hybrids) .

- Step 2 : Couple the thiadiazole carbonyl group with a thian-4-yl-diazepane backbone using glacial acetic acid as a solvent under reflux, monitored by TLC for completion .

- Purification : Recrystallize the product using ethanol or methanol to isolate the final compound .

| Key Reaction Parameters | Conditions |

|---|---|

| Solvent | Glacial acetic acid, ethanol |

| Temperature | Reflux (~100–120°C) |

| Monitoring | TLC (Rf ~0.5–0.7) |

| Yield Optimization | Stoichiometric control of hydrazine derivatives |

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : For confirming substituent positions on the thiadiazole and diazepane rings. For example, H NMR can resolve methyl groups (δ 2.5–3.0 ppm) and aromatic protons .

- X-ray Crystallography : Definitive for resolving spatial arrangements, as demonstrated in thiadiazole-triazole hybrids .

- HPLC : To assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like unexpected pyrazole derivatives?

Byproduct formation (e.g., pyrazole-thiadiazole hybrids) is influenced by:

- Stoichiometry : Excess phenylhydrazine derivatives may lead to competitive cyclization pathways. Maintain a 1:1 molar ratio of reactants .

- Acid Catalysis : Use controlled HCl concentrations to avoid over-protonation, which promotes side reactions .

- Temperature Gradients : Gradual heating (e.g., 50°C → 120°C) reduces kinetic side products .

| Parameter | Optimal Range |

|---|---|

| Phenylhydrazine Ratio | 1.0–1.2 equiv |

| HCl Concentration | 0.1–0.5 M |

| Heating Rate | 2°C/min |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine C NMR, DEPT, and HSQC to assign quaternary carbons and heteroatom connectivity .

- Crystallographic Validation : Use single-crystal X-ray diffraction (as in 4-fluorophenyl-thiazole studies) to confirm ambiguous NMR signals .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Split-Plot Design : Test abiotic (pH, UV light) and biotic (microbial) factors in controlled chambers .

- Analytical Methods : Use LC-MS/MS to detect degradation products (e.g., thiadiazole hydrolysis to amides) .

| Factor | Test Conditions |

|---|---|

| pH Range | 3–10 |

| UV Exposure | 254 nm, 0–72 h |

| Microbial Consortia | Soil samples |

Q. How to design structure-activity relationship (SAR) studies for pharmacological screening?

- Variable Substituents : Synthesize analogs with modified thian-4-yl or diazepane groups (e.g., replacing thian with piperidine) and compare bioactivity .

- Assay Selection : Use in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cell viability tests (e.g., MTT assay) .

| Analog Modification | Biological Target |

|---|---|

| Thian → Piperidine | Neurokinin receptors |

| Methyl → Nitro | Antibacterial activity |

Methodological Considerations

- Contradiction Analysis : When literature reports conflicting bioactivity data, validate assay protocols (e.g., cell line specificity, IC50 calculation methods) and confirm compound purity (>99% via HPLC) .

- Data Reproducibility : Document reaction parameters (e.g., solvent lot numbers, humidity) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.